molecular formula C9H17N B14464729 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 66178-42-5

2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B14464729
CAS No.: 66178-42-5
M. Wt: 139.24 g/mol
InChI Key: XEKSJQYTFYMMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)-2-azabicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane typically involves the use of asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio. Further modifications, such as ring-opening reactions, can deliver products possessing natural product-like scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and controlled bridge-opening reactions are likely to be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

66178-42-5

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-propan-2-yl-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C9H17N/c1-7(2)10-6-8-3-4-9(10)5-8/h7-9H,3-6H2,1-2H3

InChI Key

XEKSJQYTFYMMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.